Nvs-bptf-1

Descripción general

Descripción

NVS-BPTF-1 es una sonda química potente y selectiva desarrollada por Novartis en colaboración con el Consorcio de Genómica Estructural. Está diseñado para inhibir el Factor de Transcripción de Dedos de PHD y Dominio Bromodomain (BPTF), que es una proteína multidominio involucrada en la remodelación de la cromatina y la regulación de la transcripción. BPTF juega un papel crucial en el mantenimiento de la accesibilidad de la cromatina y se ha relacionado con varios procesos fisiológicos y patológicos, incluido el cáncer .

Métodos De Preparación

La síntesis de NVS-BPTF-1 implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye la formación de la estructura central a través de una serie de reacciones químicas, como reacciones de acoplamiento, ciclización y modificaciones de grupos funcionales. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr la selectividad y el rendimiento deseados .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

NVS-BPTF-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, ácidos, bases y control de temperatura para optimizar las velocidades de reacción y los rendimientos. Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos y las condiciones de reacción empleadas .

Aplicaciones Científicas De Investigación

Scientific Research Applications

NVS-BPTF-1 has several significant applications across different domains:

Chemistry

- Chemical Probing : this compound serves as a chemical probe to investigate the role of BPTF in chromatin remodeling and transcriptional regulation. By inhibiting BPTF, researchers can elucidate its function in various cellular processes, including gene expression and chromatin dynamics .

Biology

- Molecular Mechanisms : The compound aids in understanding the molecular mechanisms underlying BPTF’s involvement in critical biological processes such as stem cell differentiation and T-cell homeostasis. Studies have shown that BPTF plays a vital role in maintaining chromatin accessibility, which is crucial for gene transcription .

- Antigen Processing Pathways : Research indicates that targeting BPTF using this compound impacts proteins involved in antigen processing, although it may not significantly increase certain protein levels like PSMB8 and TAP1 .

Medicine

- Cancer Therapeutics : this compound is being investigated for its therapeutic potential in treating cancers, particularly melanoma. BPTF has been linked to pro-survival signaling pathways in melanoma cells, and inhibiting this pathway could lead to new treatment strategies . The compound's ability to selectively target BPTF makes it a promising candidate for further development.

Drug Discovery

- Target Validation : this compound is utilized as a tool for drug discovery, helping researchers identify and validate new therapeutic targets related to BPTF. Its high potency and selectivity allow for low concentrations to be used effectively in cellular assays .

Case Study 1: Inhibition of BPTF in Melanoma

A study evaluated the effects of this compound on melanoma cell lines, demonstrating that inhibition of BPTF led to decreased cell proliferation and altered gene expression profiles associated with tumor survival mechanisms. This highlights the compound's potential as a therapeutic agent against melanoma by targeting critical survival pathways .

Case Study 2: Role in Stem Cell Differentiation

Research utilizing this compound has shown that inhibiting BPTF affects stem cell differentiation processes. The findings suggest that BPTF is crucial for maintaining pluripotency in stem cells, indicating that this compound could be vital in regenerative medicine applications .

Mecanismo De Acción

NVS-BPTF-1 ejerce sus efectos al unirse a los dominios Bromodomain y Dedos de PHD de BPTF. Esta unión inhibe la interacción entre BPTF y las colas de histonas acetiladas, interrumpiendo así la remodelación de la cromatina y la regulación de la transcripción. Los objetivos moleculares involucrados incluyen las colas de histonas H3 y H4 acetiladas, así como otras proteínas dentro del complejo de factores de remodelación de nucleosomas .

Comparación Con Compuestos Similares

NVS-BPTF-1 es único en su alta potencia y selectividad para BPTF. Los compuestos similares incluyen:

This compound destaca por su alta afinidad de unión y potencia celular, lo que lo convierte en una herramienta valiosa para estudiar el papel de BPTF en varios procesos biológicos y su potencial como objetivo terapéutico .

Actividad Biológica

NVS-BPTF-1 is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which is integral to various cellular processes, including transcriptional regulation and chromatin remodeling. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology.

The synthesis of this compound was reported in a study by Mélin et al. (2021), which detailed its development as a potent and selective chemical probe for BPTF. The compound's mechanism revolves around its ability to inhibit the bromodomain of BPTF, thereby disrupting its interaction with acetylated histones and affecting downstream gene expression involved in cell proliferation and survival .

Binding Affinity and Potency

This compound exhibits a strong binding affinity for BPTF, with an on-target IC50 value of approximately 16 nM in HEK293 cells, indicating high potency in cellular environments. In biochemical assays, it shows a KD of 71 nM, confirming its effectiveness as a selective inhibitor .

Table 1: Binding Affinity of this compound

| Assay Type | KD (nM) | IC50 (nM) |

|---|---|---|

| BioLayer Interferometry (BLI) | 71 | 30 |

| NanoBRET Assay | - | 16 |

| AlphaScreen Assay | - | 56 |

Selectivity Profile

This compound demonstrates significant selectivity for BPTF over other bromodomain-containing proteins. In tests against various targets, it showed minimal off-target effects:

Table 2: Selectivity Profile

| Protein Target | KD (nM) |

|---|---|

| BPTF | 3 |

| BRPF | 37 |

| CECR2 | 66 |

| GCN5L2 | 62 |

| PCAF | 74 |

In a broader screening against multiple GPCRs, nuclear receptors, transporters, and enzymes, this compound exhibited no significant binding, reinforcing its selectivity .

Case Studies and Research Findings

The biological relevance of this compound extends beyond basic binding studies. It has been implicated in various cellular contexts:

- Melanoma Treatment : Activation of BPTF expression by MITF has been linked to pro-survival signaling in melanoma cells. Inhibiting BPTF with this compound may provide a novel therapeutic strategy against this malignancy .

- Stem Cell Differentiation : BPTF plays a crucial role in embryonic stem cell differentiation. Studies suggest that inhibiting BPTF can alter differentiation pathways, potentially impacting regenerative medicine approaches .

- Transcriptional Regulation : The inhibition of BPTF affects the expression of key proteins involved in antigen processing pathways, highlighting its role in immune responses .

Propiedades

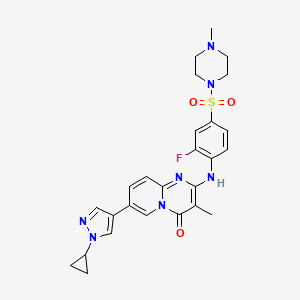

Fórmula molecular |

C26H28FN7O3S |

|---|---|

Peso molecular |

537.6 g/mol |

Nombre IUPAC |

7-(1-cyclopropylpyrazol-4-yl)-2-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylanilino]-3-methylpyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C26H28FN7O3S/c1-17-25(29-23-7-6-21(13-22(23)27)38(36,37)32-11-9-31(2)10-12-32)30-24-8-3-18(15-33(24)26(17)35)19-14-28-34(16-19)20-4-5-20/h3,6-8,13-16,20,29H,4-5,9-12H2,1-2H3 |

Clave InChI |

JYTISQGEFSHUIR-UHFFFAOYSA-N |

SMILES |

O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(C5=CN(C6CC6)N=C5)C=C4 |

SMILES canónico |

CC1=C(N=C2C=CC(=CN2C1=O)C3=CN(N=C3)C4CC4)NC5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NVS-BPTF-1; NVS-BPTF 1; NVS-BPTF1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.